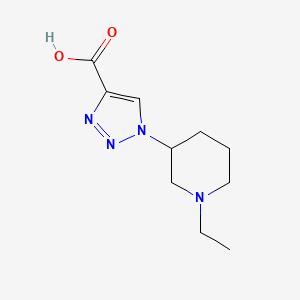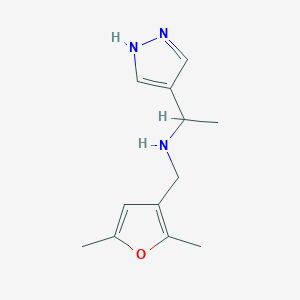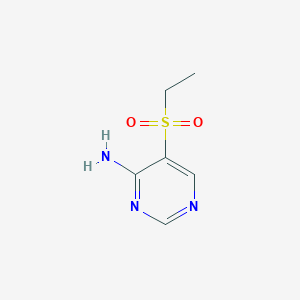
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrrole ring substituted with bromine atoms and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the bromination of a pyrrole derivative followed by the introduction of a nitrile group. One common method involves the reaction of a pyrrole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. This intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the pyrrole ring.
Applications De Recherche Scientifique
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile
- 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propionitrile
Uniqueness
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a nitrile group
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3-10(2-1-9)6(11)5(4)8/h2-3H2 |
Clé InChI |
AYFQURASPWKKNU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)N1CC#N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)




![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)


![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B11787956.png)
